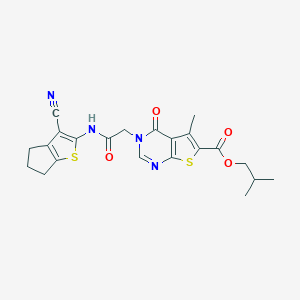
MFCD10082605
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD10082605 is a compound that features a pyrrolidine ring, a butylamino chain, and a triazinone core. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . The triazinone core is a versatile scaffold that can be functionalized to create a variety of bioactive molecules.
准备方法
The synthesis of MFCD10082605 typically involves the construction of the pyrrolidine ring followed by the attachment of the butylamino chain and the formation of the triazinone core. One common synthetic route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions of suitable precursors, such as amino alcohols or amino acids.
Attachment of the butylamino chain: This step involves the reaction of the pyrrolidine ring with a butylamine derivative under appropriate conditions.
Formation of the triazinone core: The final step involves the cyclization of the intermediate compound to form the triazinone core, which can be achieved using various cyclization agents and conditions.
化学反应分析
MFCD10082605 can undergo various chemical reactions, including:
科学研究应用
MFCD10082605 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of MFCD10082605 involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
MFCD10082605 can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar pharmacokinetic and pharmacodynamic properties.
Triazinone derivatives: These compounds share the triazinone core and have similar chemical reactivity and biological activity.
Butylamino derivatives: These compounds share the butylamino chain and have similar chemical and biological properties.
The uniqueness of this compound lies in its combination of these three functional groups, which gives it a distinct chemical and biological profile .
属性
分子式 |
C11H19N5O |
|---|---|
分子量 |
237.3 g/mol |
IUPAC 名称 |
5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H19N5O/c17-11-14-10(9-13-15-11)12-5-1-2-6-16-7-3-4-8-16/h9H,1-8H2,(H2,12,14,15,17) |
InChI 键 |
KUGIUJIBZQQITF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCNC2=NC(=O)NN=C2 |
规范 SMILES |
C1CCN(C1)CCCCNC2=NC(=O)NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate](/img/structure/B254039.png)
![Ethyl 3-(3-cyano-5,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254040.png)
![7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254042.png)
![6-Isobutoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B254043.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-6-morpholin-4-yl-1H-quinolin-4-one](/img/structure/B254044.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B254047.png)
![N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B254048.png)



![Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B254056.png)
![1,1-dioxo-2-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]-1,2-thiazolidin-3-one](/img/structure/B254058.png)
![6-(Diethylamino)-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B254061.png)

